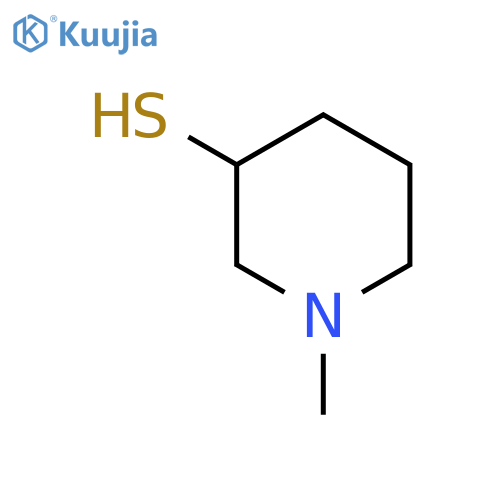

Cas no 98278-56-9 (1-methylpiperidine-3-thiol)

1-methylpiperidine-3-thiol 化学的及び物理的性質

名前と識別子

-

- SCHEMBL5075859

- 3-Piperidinethiol, 1-methyl-

- 1-methylpiperidine-3-thiol

- AKOS017517539

- 1-methyl-5-mercaptopiperidine

- 1-methyl-piperidine-3-thiol

- EN300-1288600

- 98278-56-9

- DTXSID001308572

-

- インチ: 1S/C6H13NS/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3

- InChIKey: XSNHICJZIUNEOS-UHFFFAOYSA-N

- SMILES: SC1CN(C)CCC1

計算された属性

- 精确分子量: 131.07687059g/mol

- 同位素质量: 131.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 4.2Ų

- XLogP3: 1.1

1-methylpiperidine-3-thiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288600-1000mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 1000mg |

$770.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-500mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-5000mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 5000mg |

$2235.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-10000mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 10000mg |

$3315.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-50mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 50mg |

$647.0 | 2023-10-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2046320-1g |

1-Methylpiperidine-3-thiol |

98278-56-9 | 1g |

¥5636.00 | 2024-04-23 | ||

| Enamine | EN300-1288600-100mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-1.0g |

1-methylpiperidine-3-thiol |

98278-56-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288600-250mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1288600-2500mg |

1-methylpiperidine-3-thiol |

98278-56-9 | 2500mg |

$1509.0 | 2023-10-01 |

1-methylpiperidine-3-thiol 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

1-methylpiperidine-3-thiolに関する追加情報

Introduction to 1-methylpiperidine-3-thiol (CAS No. 98278-56-9)

1-methylpiperidine-3-thiol, with the chemical formula C₅H₁₁NS, is a significant compound in the field of pharmaceutical and chemical research. Its CAS number 98278-56-9 uniquely identifies it in scientific literature and databases, underscoring its importance in synthetic chemistry and medicinal applications. This heterocyclic thiol derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 1-methylpiperidine-3-thiol features a piperidine ring substituted with a methyl group at the 1-position and a thiol (-SH) group at the 3-position. This configuration imparts unique reactivity, making it a useful building block for further functionalization. The presence of the thiol group, in particular, allows for diverse chemical transformations, including nucleophilic addition reactions, disulfide bond formations, and metal coordination, which are pivotal in drug discovery and material science.

In recent years, 1-methylpiperidine-3-thiol has been extensively studied for its potential applications in pharmaceuticals. Its role as a precursor in the synthesis of bioactive molecules has been highlighted in several cutting-edge research articles. For instance, studies have demonstrated its utility in constructing pharmacophores that exhibit antimicrobial and anti-inflammatory properties. The thiol moiety is particularly crucial in these applications, as it can participate in disulfide bond formation, which is a common feature in many biologically active peptides and proteins.

One of the most compelling aspects of 1-methylpiperidine-3-thiol is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The ability to modify the piperidine core while retaining the thiol functionality allows for fine-tuning of biological activity, solubility, and metabolic stability—key factors in drug development.

The synthesis of 1-methylpiperidine-3-thiol (CAS No. 98278-56-9) typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine derivatives followed by thiolation steps. Advances in catalytic methods have further refined these processes, enabling higher yields and purities of the final product. These improvements are essential for ensuring consistency in downstream applications, particularly in pharmaceutical manufacturing where quality control is paramount.

From a computational chemistry perspective, 1-methylpiperidine-3-thiol has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding affinity and mode of action, which are critical for rational drug design. These computational approaches complement experimental efforts by predicting potential drug candidates before they are synthesized and tested.

The safety profile of 1-methylpiperidine-3-thiol is another area of interest. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety during synthesis and handling. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to minimize exposure risks.

In conclusion,1-methylpiperidine-3-thiol (CAS No. 98278-56-9) stands out as a versatile intermediate with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical modifications, making it indispensable for developing novel bioactive compounds. As research continues to uncover new therapeutic possibilities,1-methylpiperidine-3-thiol will undoubtedly remain at the forefront of medicinal chemistry innovation.

98278-56-9 (1-methylpiperidine-3-thiol) Related Products

- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)

- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)

- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)

- 2172557-95-6(9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)

- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)

- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)

- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)